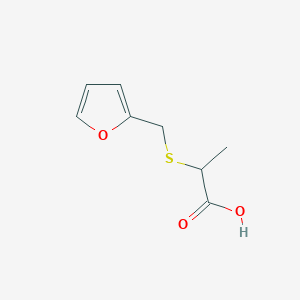

2-(Furan-2-ylmethylsulfanyl)-propionic acid

Description

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6(8(9)10)12-5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUGWSPVCLPCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Step 1: Generation of a furan-2-ylmethyl thiol or a suitable sulfur nucleophile.

- Step 2: Nucleophilic substitution or coupling with a propionic acid derivative bearing a good leaving group (e.g., halide or activated ester).

- Step 3: Purification and characterization of the final thioether acid.

This approach ensures selective formation of the sulfanyl linkage while preserving the acid group.

Specific Synthetic Routes

Thiol-Ester Coupling Route

One common method involves the reaction of furan-2-ylmethanethiol with a halogenated propionic acid derivative (e.g., 2-bromopropionic acid or its ester):

- Reagents: Furan-2-ylmethanethiol, 2-bromopropionic acid or ethyl 2-bromopropionate, base (e.g., sodium hydride or potassium carbonate).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Room temperature to mild heating (25–60 °C).

- Mechanism: Nucleophilic substitution (S_N2) where the thiol attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the thioether bond.

- Post-reaction: If ester is used, hydrolysis under acidic or basic conditions yields the free propionic acid.

This method is supported by analogous syntheses of furan-2-ylmethyl thioethers reported in literature, where the thiol nucleophile is reacted with alkyl halides to form sulfanyl linkages efficiently.

Direct Thioetherification via Activation of Propionic Acid

Alternatively, the propionic acid can be activated as an acid chloride or mixed anhydride, then reacted with furan-2-ylmethanethiol:

- Reagents: 2-(chlorocarbonyl)propionic acid or its derivatives, furan-2-ylmethanethiol.

- Catalysts: Base such as triethylamine to scavenge HCl.

- Solvent: Dichloromethane or similar.

- Conditions: Low temperature (0–5 °C) to avoid side reactions.

- Outcome: Formation of the thioester intermediate, which can be further reduced or transformed to the thioether.

This method is less common for direct thioether formation but can be adapted for related sulfur-containing derivatives.

Alternative Synthetic Approaches

Hydroarylation and Electrophilic Activation

Research on related furan derivatives shows that hydroarylation of 3-(furan-2-yl)propenoic acids under superacidic conditions (e.g., triflic acid) can lead to functionalized furan propionic acid derivatives. While this method is more focused on arylation, it demonstrates the reactivity of furan-propionic acid systems and could be adapted for sulfur incorporation via electrophilic substitution or nucleophilic addition.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thiol-Halide Nucleophilic Substitution | Furan-2-ylmethanethiol, 2-bromopropionic acid or ester | DMF or THF, RT to 60 °C | 60–85 | Common, straightforward, preserves acid |

| Acid Chloride Activation | 2-(Chlorocarbonyl)propionic acid, furan-2-ylmethanethiol | DCM, 0–5 °C, base present | 50–70 | Requires careful control, possible side reactions |

| Hydroarylation + Electrophilic Activation | 3-(Furan-2-yl)propenoic acids, TfOH, arenes | Superacidic conditions, RT | Moderate | Indirect method, potential for further functionalization |

Research Findings and Mechanistic Insights

- Nucleophilic substitution is the most reliable and widely used method for synthesizing 2-(furan-2-ylmethylsulfanyl)-propionic acid, leveraging the high nucleophilicity of thiols and the electrophilicity of alkyl halides.

- The furan ring is sensitive to strong acids and oxidants; thus, mild conditions are preferred to avoid ring degradation.

- Studies on related furan derivatives under superacidic conditions reveal the formation of O,C-diprotonated intermediates that facilitate electrophilic reactions, which could be harnessed for novel synthetic routes involving sulfur nucleophiles.

- The thioether linkage is stable under typical reaction and purification conditions, allowing for isolation of pure acid products.

- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the formation of the sulfanyl bond and the integrity of the propionic acid group.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Furan-2-ylmethylsulfanyl)-propionic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylsulfanyl)-propionic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes involved in metabolic pathways, such as oxidoreductases and transferases.

Pathways Involved: The compound may inhibit or activate these enzymes, leading to alterations in cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(Furan-2-ylmethylsulfanyl)-propionic acid, enabling comparative analysis of their properties and applications:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Variations :

- Heterocyclic Influence : The furan ring in this compound provides electron-rich aromaticity, contrasting with pyrimidine in (electron-deficient) or phenyl groups in ibuprofen. This affects reactivity in electrophilic substitutions or binding interactions .

- Linkage Type : The thioether (-S-) in the target compound offers greater oxidation resistance compared to thiols (-SH) but less polarity than ethers (-O-), influencing solubility and stability .

Physicochemical Properties: Solubility: Sulfanyl and furan groups may reduce water solubility compared to purely aliphatic propionic acids. For example, ibuprofen is practically insoluble in water due to its hydrophobic phenyl group . Acidity: The α-carboxylic acid group (pKa ~4.8) dominates acidity, but substituents like thioethers or aromatic rings may slightly alter dissociation constants compared to simpler analogs like 2-mercaptopropanoic acid (pKa ~3.5) .

Applications and Hazards: Pharmaceutical Potential: Unlike ibuprofen (a well-known NSAID), the target compound’s furan-thioether structure may target niche biological pathways, such as enzyme inhibition or antimicrobial activity, though specific data are lacking . Toxicity Profile: Chlorophenoxy derivatives like Mecoprop are carcinogenic and require strict handling, whereas furan derivatives may pose lower acute toxicity but could form reactive metabolites .

Synthetic Utility :

- The furan-sulfanyl motif in this compound could serve as a precursor for cross-coupling reactions or heterocyclic expansions, leveraging sulfur’s nucleophilicity and furan’s π-system .

Biological Activity

2-(Furan-2-ylmethylsulfanyl)-propionic acid (CAS No. 90953-98-3) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀O₃S, with a molecular weight of 186.23 g/mol. Its structure features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage to cells.

- Study Findings : A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens.

- Case Study : In a laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy.

- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. This suggests a potential therapeutic application for conditions characterized by chronic inflammation .

Enzymatic Interactions

The biological activity of this compound may be attributed to its interactions with specific enzymes and proteins involved in cellular signaling pathways.

- Cytochrome P450 Interaction : Preliminary studies indicate that the compound may modulate cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes .

Cellular Signaling Pathways

The compound appears to influence various cellular signaling pathways, potentially affecting gene expression and cellular metabolism.

- Protein Kinase Modulation : It has been observed to modulate the activity of protein kinases, which are pivotal in regulating cell growth and differentiation.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.